(1R)-2-amino-1-methylcyclopentan-1-ol
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Overview
Description
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopentane ring structure, which is substituted with an amino group and a hydroxyl group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of these substituents, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 2-methylcyclopentanone with a chiral borane reagent can yield the desired (1R,2R)-2-Amino-1-methylcyclopentan-1-ol with high enantioselectivity .
Industrial Production Methods
Industrial production of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be further reduced to modify the cyclopentane ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-methylcyclopentanone, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-methylcyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-Amino-1-methylcyclopentanol: A compound with similar structure but without specific stereochemistry.
Cyclopentanol derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,2R) configuration is crucial for its interaction with chiral environments, such as enzyme active sites, making it a valuable compound in asymmetric synthesis and chiral recognition studies .
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m1/s1 |
InChI Key |
KKBCPZUWBKCECT-PRJDIBJQSA-N |
Isomeric SMILES |
C[C@]1(CCCC1N)O |
Canonical SMILES |
CC1(CCCC1N)O |
Origin of Product |
United States |
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